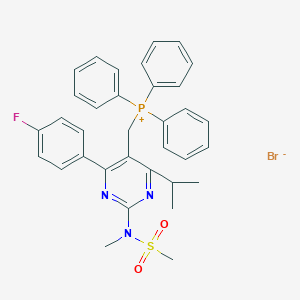

((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide

Descripción general

Descripción

The compound , ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide, is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains a pyrimidine ring, a common motif in many pharmaceuticals, linked to a triphenylphosphonium group, which could impart unique reactivity and physical properties. The presence of a fluorophenyl group suggests potential for interactions with biological systems, while the sulfonamide functionality is often associated with medicinal properties.

Synthesis Analysis

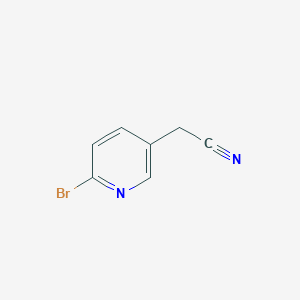

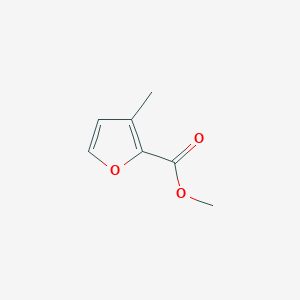

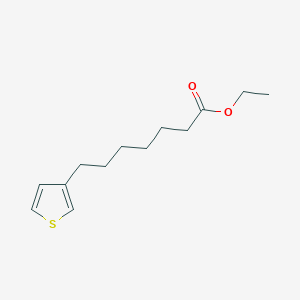

While the specific synthesis of the compound is not detailed in the provided papers, insights can be drawn from related synthetic methods. For instance, the synthesis of pyrimidine compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves a multi-step process starting from commercially available precursors like methyl 2-(4-bromophenyl) acetate . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate substituents at the relevant steps. The total yield of such a process is a critical factor, with the example provided achieving a yield of 52.8% .

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a pyrimidine core substituted with various groups that influence its reactivity and interactions. The fluorophenyl and isopropyl groups would contribute to the compound's electronic properties and steric profile. The triphenylphosphonium moiety is likely to play a significant role in the compound's behavior, possibly facilitating its use as a reagent in organic synthesis or affecting its solubility and stability.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The phosphonium group, for example, could participate in Wittig reactions or serve as a phase transfer catalyst. The pyrimidine ring might undergo typical reactions of heterocycles, such as nucleophilic substitutions or electrophilic aromatic substitutions, depending on the nature of the substituents and reaction conditions. The presence of a sulfonamide could also allow for transformations typical of this functional group, such as displacement or elimination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of a phosphonium group could impart ionic character, affecting solubility in various solvents. The fluorophenyl group might influence the compound's polarity and potential for hydrogen bonding. The overall molecular geometry, dictated by the bulky triphenylphosphonium and isopropyl groups, could affect the compound's melting point, boiling point, and crystallinity.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis of Rosuvastatin Precursors

The compound has been used in the synthesis of key pyrimidine precursors for rosuvastatin, a cholesterol-lowering drug. The process involves efficient bromination and transformation into hydroxymethyl or formyl groups (Šterk, Časar, Jukič, & Košmrlj, 2012).

Novel Drug Discovery

It serves as a precursor in the synthesis of novel pyrazoles, which have shown potential in drug discovery with applications in antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antitumor Compounds

This compound is a part of the chemical framework in the synthesis of derivatives of vinblastine-type alkaloids, which are significant in antitumor treatments (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).

Biochemical Research

Nucleotide Modifications

It has been utilized in structural modifications of nucleotides, nucleosides, and nucleosidic bases, contributing to the understanding of nucleic acid chemistry (Ivancsics & Zbiral, 1975).

Folate Receptor-Specific Inhibitors

The compound is involved in the synthesis of high-affinity folate receptor-specific inhibitors, demonstrating potential in cancer therapy (Deng et al., 2008).

Pharmaceutical Synthesis

Synthesis of Voriconazole

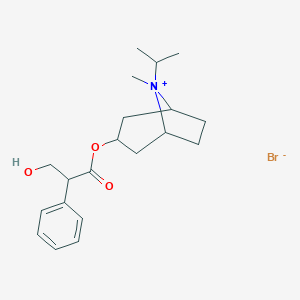

It plays a role in the synthesis of voriconazole, a broad-spectrum antifungal agent, highlighting its importance in pharmaceutical chemistry (Butters et al., 2001).

Antineoplastic Nucleosides

The compound contributes to the synthesis of new broad-spectrum antineoplastic nucleosides, offering insights into cancer treatment options (Matsuda et al., 1991).

Anti-Inflammatory and Analgesic Agents

It is utilized in the design and synthesis of novel pyrimidin-2-ol derivatives, showing potent anti-inflammatory and analgesic properties (Muralidharan, Raja, & Deepti, 2019).

HMG-CoA Reductase Inhibitors

The compound is involved in synthesizing methanesulfonamide pyrimidine-substituted inhibitors, which are effective in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis (Watanabe et al., 1997).

Propiedades

IUPAC Name |

[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34FN3O2PS.BrH/c1-25(2)32-31(33(26-20-22-27(35)23-21-26)37-34(36-32)38(3)42(4,39)40)24-41(28-14-8-5-9-15-28,29-16-10-6-11-17-29)30-18-12-7-13-19-30;/h5-23,25H,24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEHQGAHLWFTET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F)N(C)S(=O)(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34BrFN3O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459687 | |

| Record name | {[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]methyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885477-83-8 | |

| Record name | {[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]methyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)

![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)